molecular formula C20H30FN5O3 B6574585 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049573-26-3

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6574585
CAS No.: 1049573-26-3
M. Wt: 407.5 g/mol
InChI Key: STCRSZKCMQXRFO-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a bis-amide derivative featuring two key pharmacophores: a 4-(4-fluorophenyl)piperazine moiety and a morpholin-4-yl ethyl group linked via an ethanediamide bridge. Piperazine and morpholine groups are commonly associated with central nervous system (CNS) drug candidates due to their ability to modulate neurotransmitter receptors.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN5O3/c21-17-1-3-18(4-2-17)26-11-9-24(10-12-26)7-5-22-19(27)20(28)23-6-8-25-13-15-29-16-14-25/h1-4H,5-16H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCRSZKCMQXRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Data

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name / ID Piperazine Substituent Amide-Linked Group Molecular Weight (g/mol) Notable Features
Target Compound 4-(4-Fluorophenyl) 2-(Morpholin-4-yl)ethyl ~500 (estimated) Morpholine enhances solubility
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydrofuranmethyl)ethanediamide 4-(4-Fluorophenyl) Tetrahydrofuranmethyl 498.55 Benzodioxol group for lipophilicity
N-{2-[4-(4-Fluorophenyl)piperazinyl]-2-(furan-2-yl)ethyl}-N′-(pyridin-2-ylmethyl)ethanediamide 4-(4-Fluorophenyl) Pyridinylmethyl Not reported Heteroaromatic groups for binding
N'-(4-Ethoxyphenyl)-N-[2-[4-[(4-fluorophenyl)methyl]piperazinyl]ethyl]ethanediamide 4-(4-Fluorophenyl)methyl 4-Ethoxyphenyl Not reported Ethoxy group for metabolic stability
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-cyanophenyl)piperazinyl)ethoxy)ethyl)benzamide 4-(3-Cyanophenyl) Thiophen-3-yl benzamide Not reported Cyanophenyl for receptor affinity

Pharmacological Implications

While direct activity data for the target compound is absent in the evidence, insights can be inferred from structural analogs:

  • Bioisosteric Replacements : describes a urea-based analog, highlighting how replacing the ethanediamide bridge with urea alters pharmacokinetics (e.g., metabolic stability).
  • Solubility and Permeability : The morpholine group in the target compound may confer better blood-brain barrier penetration compared to bulkier substituents like benzodioxol ().

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